molecular formula C5HClF4N2 B13103790 2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine

2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine

Cat. No.: B13103790
M. Wt: 200.52 g/mol
InChI Key: QERTWOLNRONPFF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated pyrimidines under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrimidines .

Scientific Research Applications

2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chlorine and fluorine atoms contribute to its reactivity and binding affinity with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C5HClF4N2

Molecular Weight

200.52 g/mol

IUPAC Name

2-chloro-4-fluoro-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HClF4N2/c6-4-11-1-2(3(7)12-4)5(8,9)10/h1H

InChI Key

QERTWOLNRONPFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)C(F)(F)F

Origin of Product

United States

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